1-Benzyl-4-methylpiperidin-3-ol
Overview
Description
1-Benzyl-4-methylpiperidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-ol has several scientific research applications:
Safety and Hazards
The safety information for 1-Benzyl-4-methylpiperidin-3-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-methylpiperidin-3-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
this compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and inhibits its function
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking CCR5, the compound prevents HIV-1 from entering host cells, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 entry into host cells . This can potentially slow down or halt the progression of HIV-1 infection.
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-methylpiperidin-3-ol plays a significant role in biochemical reactions, particularly as a free radical scavenger. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP2D6 inhibitor, which suggests its potential interaction with cytochrome P450 enzymes involved in drug metabolism . This interaction can influence the metabolic pathways of other compounds processed by these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to permeate the blood-brain barrier indicates its potential impact on neuronal cells and related signaling pathways . Additionally, its role as a free radical scavenger suggests it may protect cells from oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a CYP2D6 inhibitor, it can inhibit the enzyme’s activity, leading to altered drug metabolism and potential changes in gene expression . The compound’s free radical scavenging activity involves neutralizing reactive oxygen species, thereby preventing cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable at room temperature, which is essential for consistent experimental results
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects observed in studies indicate that careful dosage management is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of CYP2D6 suggests that it can affect the metabolic flux of other compounds processed by this enzyme . This interaction may lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to permeate the blood-brain barrier indicates its potential accumulation in neuronal tissues . The compound’s distribution can influence its localization and overall effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its localization is crucial for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzyl-4-methylpiperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon and hydrogen gas to reduce the corresponding ketone to the desired alcohol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to the alcohol is a common reaction.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Benzyl-4-methylpiperidin-3-one.
Reduction: this compound.
Substitution: Various substituted piperidines depending on the nucleophile used.
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-one: The ketone analog of 1-Benzyl-4-methylpiperidin-3-ol.
4-Methylpiperidine: A simpler piperidine derivative without the benzyl group.
1-Benzylpiperidine: A piperidine derivative with a benzyl group but without the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQXVUZVXXWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620739 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384338-20-9 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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